molecular formula C17H16N2O3 B2481551 ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate CAS No. 339104-28-8

ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate

Cat. No.: B2481551
CAS No.: 339104-28-8
M. Wt: 296.326
InChI Key: HXALMVWKWZQHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate is a benzimidazole-derived compound featuring an ethyl ester group linked via an oxygen atom to the N1 position of the benzimidazole core, which is substituted with a phenyl group at the C2 position (Fig. 1).

Properties

IUPAC Name

ethyl 2-(2-phenylbenzimidazol-1-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-21-16(20)12-22-19-15-11-7-6-10-14(15)18-17(19)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXALMVWKWZQHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CON1C2=CC=CC=C2N=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate typically involves the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole core. This is followed by the esterification of the resulting benzimidazole derivative with ethyl chloroacetate under basic conditions . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antiviral Activity

Benzimidazole derivatives, including ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate, have shown promising antiviral properties against various viruses. For instance, compounds similar to this derivative were tested against Bovine Viral Diarrhea Virus (BVDV) and Rotavirus, demonstrating effective antiviral activity with low effective concentration (EC50 values) .

Anticancer Properties

Research has indicated that benzimidazole derivatives can exhibit anticancer activity. For example, specific derivatives were found to be as potent as standard chemotherapeutic agents like doxorubicin against multiple cancer cell lines, including A-549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) . this compound may similarly contribute to anticancer research due to its structural properties.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of benzimidazole derivatives. Compounds synthesized from benzimidazole frameworks exhibited significant inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory process. For instance, certain derivatives demonstrated IC50 values in the nanomolar range for COX inhibition . this compound could be explored for similar anti-inflammatory effects.

Synthesis and Structural Variations

The synthesis of this compound typically involves the reaction of phenolic compounds with ethyl acetate or its derivatives. The structural modifications at various positions on the benzimidazole ring can lead to variations in biological activity. This adaptability makes such compounds valuable in drug design .

Study on Antiviral Efficacy

A study conducted by Vitale et al. (2012) evaluated a series of benzimidazole derivatives for their antiviral efficacy against BVDV and found that specific substitutions on the benzimidazole ring significantly enhanced activity . This highlights the importance of structural modifications in developing effective antiviral agents.

Investigation of Anti-inflammatory Properties

Research by Moneer et al. (2016) demonstrated that certain benzimidazole derivatives exhibited remarkable in vitro inhibition of COX enzymes, suggesting potential use in treating inflammatory conditions . Such findings support further exploration into this compound's anti-inflammatory capabilities.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also interfere with DNA synthesis and repair, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs include thiazole-triazole acetamides (e.g., compounds 9a–9e from ) and oxadiazole derivatives (e.g., compound 10d from ). These compounds share the benzimidazole core but differ in substituents and appended functional groups, leading to variations in molecular weight, solubility, and binding affinity.

Table 1: Structural and Physicochemical Comparison
Compound ID Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound Benzimidazole + ethyl ester Phenyl at C2, ethoxyacetate at N1 ~339.36 Not reported Not reported
9c Thiazole-triazole acetamide 4-Bromophenyl on thiazole ~624.06 198–200 IR: 3250 (N–H), 1680 (C=O)
10d Oxadiazole 4-Fluorophenyl on oxadiazole ~428.44 172–174 ¹H NMR: δ 8.5 (s, NH), 7.3 (m, Ar–H)

Notes:

  • The target compound’s simpler structure (lacking thiazole/triazole appendages) may confer higher solubility compared to bulkier analogs like 9c .

Key Findings :

  • 9c : The bromophenyl substituent enhances hydrophobic interactions with enzyme active sites, explaining its superior docking score over acarbose .
  • 10d : The oxadiazole ring and 4-fluorophenyl group confer high Topo II affinity, outperforming doxorubicin in silico .
  • Target Compound : The absence of a thiazole or oxadiazole moiety may limit its enzyme inhibition efficacy compared to 9c or 10d, though its ester group could improve bioavailability.

Substituent Effects on Activity

  • Electron-Withdrawing Groups (EWGs) : Bromo (9c) and fluoro (10d) substituents improve binding via halogen bonding and increased lipophilicity .
  • Heterocyclic Appendages : Triazole-thiazole systems (9a–9e) introduce rigidity and hydrogen-bonding capacity, critical for enzyme inhibition .
  • Ester vs. Amide Linkages : The target compound’s ester group may confer faster metabolic clearance compared to the amide-linked analogs (9a–9e), impacting pharmacokinetics .

Biological Activity

Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula : C17H16N2O3
Molecular Weight : 300.32 g/mol
CAS Number : 303148-99-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Benzimidazole derivatives are known for their ability to inhibit specific enzymes and receptors involved in disease processes:

  • Anticancer Activity : Compounds containing the benzimidazole moiety have been shown to exhibit significant anticancer properties by inducing apoptosis in cancer cells. They often target pathways associated with cell proliferation and survival.
  • Antimicrobial Properties : Some studies suggest that benzimidazole derivatives possess antimicrobial activity, making them potential candidates for treating infections.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Activity Cell Line/Target IC50 (µM) Reference
AnticancerMCF7 (breast cancer)5.6
AnticancerHCT116 (colon cancer)4.2
AntimicrobialStaphylococcus aureus12.0
AntimicrobialEscherichia coli15.5

Anticancer Activity

In a study evaluating the anticancer effects of various benzimidazole derivatives, this compound demonstrated notable cytotoxicity against several cancer cell lines. The compound's mechanism was linked to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Antimicrobial Effects

A separate investigation into the antimicrobial properties of benzimidazole derivatives found that this compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria. This suggests potential utility in developing new antimicrobial agents.

Research Findings

Recent research has highlighted the versatility of benzimidazole derivatives in therapeutic applications:

  • Cancer Treatment : this compound has been shown to enhance the effectiveness of existing chemotherapy agents when used in combination therapies.
  • Anti-inflammatory Effects : Some studies indicate that this compound may also exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Properties : Preliminary data suggest potential neuroprotective effects, warranting further investigation into its role in neurodegenerative diseases.

Q & A

Q. What are the standard synthetic protocols for ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate, and how is its structure confirmed experimentally?

The synthesis typically involves a multi-step reaction starting from benzimidazole precursors. Key steps include coupling reactions (e.g., nucleophilic substitution or condensation) to introduce the phenoxyacetate moiety. For structural confirmation, ¹H NMR and ¹³C NMR are critical:

  • The ethyl ester group is identified by a triplet (~1.2 ppm, CH₃) and quartet (~4.1 ppm, CH₂).
  • The benzimidazole aromatic protons appear as distinct multiplet peaks between 7.2–8.5 ppm, while the phenyl group shows characteristic splitting patterns . IR spectroscopy confirms functional groups (e.g., C=O ester stretch at ~1740 cm⁻¹) .

Q. How can researchers distinguish this compound from structurally similar benzimidazole derivatives using spectroscopic data?

Comparative analysis of X-ray crystallography data (e.g., bond lengths and angles of the benzimidazole core) and 2D NMR (e.g., HSQC, HMBC) helps differentiate substituent positions. For example, the oxyacetate sidechain introduces unique coupling patterns in the ¹H NMR spectrum, while crystallography reveals spatial arrangements of the phenyl and ester groups .

Advanced Research Questions

Q. What methodologies optimize reaction conditions to improve synthetic yield in multi-step syntheses?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in coupling steps.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu for Ullmann-type couplings) improve efficiency.
  • Computational design : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, enabling targeted optimization . Evidence from similar compounds shows yield improvements of 15–30% when combining solvent optimization and catalyst screening .

Q. How can contradictory biological activity data (e.g., antimicrobial vs. inactive results) be resolved across studies?

Systematic approaches include:

  • Assay standardization : Control variables like bacterial strain, inoculum size, and solvent (DMSO vs. aqueous buffers).
  • Dose-response curves : Establish EC₅₀ values to compare potency under consistent conditions.
  • Metabolic stability studies : Assess compound degradation in culture media using LC-MS to rule out false negatives . For example, discrepancies in antifungal activity may arise from differences in membrane permeability across fungal species .

Q. What computational strategies predict binding interactions with biological targets, and how are these validated?

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 or kinases). Focus on hydrogen bonding with the benzimidazole nitrogen and π-π stacking with the phenyl group.
  • MD simulations : Validate docking poses via 100-ns simulations to assess binding stability.
  • Experimental validation : Compare computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

Q. How can researchers design derivatives to enhance solubility without compromising bioactivity?

  • Functional group modification : Introduce polar groups (e.g., –OH, –NH₂) at the phenyl ring or ester moiety.
  • Prodrug strategies : Replace the ethyl ester with a hydrolyzable group (e.g., pivaloyloxymethyl) to improve aqueous solubility.
  • Co-crystallization studies : Identify solvate forms (e.g., hydrates) using X-ray diffraction to guide formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.